molecular formula C14H17ClN2OS B1473445 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride CAS No. 2098018-89-2

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride

Cat. No. B1473445
CAS RN: 2098018-89-2
M. Wt: 296.8 g/mol
InChI Key: OQPCRBQWPWMSEI-UHFFFAOYSA-N
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Description

The compound “2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound seems to involve complex multistep processes . For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through an isocyanide insertion reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . One of the key steps is the isocyanide insertion reaction .

Scientific Research Applications

Neurochemical Implications

2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride and its derivatives have been studied for their impact on neurochemical pathways. Research indicates that compounds within this chemical family can influence the levels of monoamines and their metabolites in the brain, implicating the dopaminergic pathway in their mechanism of action. Specifically, compounds like LK-933, a member of the tropane group with anxiolytic and antimigraine activity, have been observed to increase the rate of dopamine transformation into its metabolites in the frontal cortex of mice, indicating potential applications in neuropsychiatric disorders (Naplekova et al., 2017).

Antimicrobial and Antifungal Properties

A series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including structures akin to this compound, have shown significant antimicrobial and antifungal properties. These derivatives exhibit a broad spectrum of anti-Candida activity, indicating their potential in treating fungal infections. The mode of action of these compounds includes perturbation of sterol content, inhibition of membrane transport processes, and affecting mitochondrial respiration, showcasing their multifaceted bioactivity (Staniszewska et al., 2021).

Chemical Synthesis and Reactivity

The compound and its analogs have been a focus in the field of chemical synthesis due to their complex structures and potential biological activities. Studies have been conducted on the synthesis of conformationally rigid analogues containing the 8-Azabicyclo[3.2.1]octane skeleton, demonstrating the versatility of this scaffold in creating new molecules with possible therapeutic applications (Kubyshkin et al., 2009).

Pharmacological Applications

The chemical structure's pharmacological significance is evident in various studies. For instance, compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride have been synthesized and analyzed for their potential 5-HT3 receptor activity, revealing insights into their possible therapeutic roles (Iriepa & Bellanato, 2011).

Future Directions

The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . This compound, being a derivative of the 8-azabicyclo[3.2.1]octane scaffold, could potentially play a role in this research area .

properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS.ClH/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCRBQWPWMSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4O3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Reactant of Route 2
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Reactant of Route 3
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Reactant of Route 4
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Reactant of Route 5
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Reactant of Route 6
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride

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